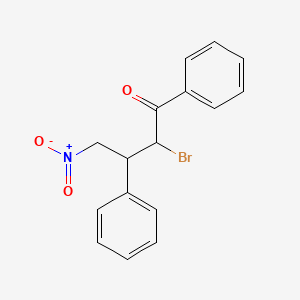

2-Bromo-4-nitro-1,3-diphenylbutan-1-one

Description

Structure

3D Structure

Properties

CAS No. |

55490-02-3 |

|---|---|

Molecular Formula |

C16H14BrNO3 |

Molecular Weight |

348.19 g/mol |

IUPAC Name |

2-bromo-4-nitro-1,3-diphenylbutan-1-one |

InChI |

InChI=1S/C16H14BrNO3/c17-15(16(19)13-9-5-2-6-10-13)14(11-18(20)21)12-7-3-1-4-8-12/h1-10,14-15H,11H2 |

InChI Key |

QDSMUEINENJTRT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C[N+](=O)[O-])C(C(=O)C2=CC=CC=C2)Br |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bromo 4 Nitro 1,3 Diphenylbutan 1 One

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of 2-Bromo-4-nitro-1,3-diphenylbutan-1-one indicates that the most logical disconnection is at the C-Br bond. This suggests that the immediate precursor would be 4-Nitro-1,3-diphenylbutan-1-one (B3055018). The introduction of the bromine atom at the α-position to the carbonyl group can be achieved through an electrophilic bromination reaction. This strategic disconnection simplifies the synthetic challenge to the formation of the γ-nitro ketone precursor.

Precursor Synthesis Strategies

The synthesis of the crucial intermediate, 4-Nitro-1,3-diphenylbutan-1-one, is a well-established process that involves the sequential application of classic organic reactions.

Synthesis of 4-Nitro-1,3-diphenylbutan-1-one

The formation of 4-Nitro-1,3-diphenylbutan-1-one is typically accomplished in two primary steps: the synthesis of a chalcone (B49325) followed by a Michael addition.

The initial step in the synthesis of the precursor is the formation of a chalcone, specifically (E)-1,3-diphenylprop-2-en-1-one. This is achieved through a Claisen-Schmidt condensation, which is a base-catalyzed reaction between an aldehyde and a ketone. scispace.comaip.orgrsc.org In this case, benzaldehyde (B42025) reacts with acetophenone (B1666503) in the presence of a base such as sodium hydroxide (B78521) or potassium hydroxide. scispace.comaip.org The reaction involves the formation of an enolate from the ketone, which then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of the α,β-unsaturated ketone, or chalcone. acs.org The Claisen-Schmidt condensation is a robust and widely used method for synthesizing chalcones, which are valuable intermediates in the synthesis of various heterocyclic compounds. scispace.comaip.org

Following the synthesis of the chalcone, the next critical step is the Michael addition of nitromethane (B149229). acs.orgchemrevlett.com This reaction, a conjugate addition, involves the attack of the nitromethane anion (formed by deprotonation with a base) at the β-carbon of the α,β-unsaturated carbonyl system of the chalcone. acs.orgresearchgate.net This addition results in the formation of the γ-nitro ketone, 4-Nitro-1,3-diphenylbutan-1-one. iscience.inbuchler-gmbh.com Various catalysts and reaction conditions have been explored to optimize this reaction, including the use of base catalysts like sodium hydroxide or potassium carbonate, and sometimes employing microwave irradiation to accelerate the process. edu.krdresearchgate.net The Michael addition is a fundamental carbon-carbon bond-forming reaction in organic synthesis. chemrevlett.com

While the direct product of the Michael addition is the desired nitroalkane, in some synthetic pathways involving nitroalkanes, an oxidative workup might be necessary to convert the nitro group into other functionalities. researchgate.net For the synthesis of this compound, the nitro group is retained. However, it's worth noting that nitroalkanes can be oxidized to the corresponding carbonyl compounds. researchgate.netorganic-chemistry.org Reagents such as ozone, potassium permanganate, or meta-chloroperbenzoic acid (mCPBA) can be used for this transformation. wiley-vch.de Green chemistry approaches have also been developed, utilizing hydrogen peroxide with specific catalysts for the oxidation of oximes to nitroalkanes, which represents a safer and more environmentally friendly alternative. google.compatsnap.com

For the Michael addition of nitromethane to chalcones, various conditions have been shown to provide good to excellent yields, often in the range of 80-92%. iscience.in Microwave-assisted synthesis has been demonstrated to be a rapid and efficient method, affording yields of 62-90% in short reaction times. researchgate.net The choice of base and solvent can also significantly impact the reaction's efficiency.

Below is an interactive data table summarizing the yields of different synthetic steps.

| Reaction Step | Methodology | Catalyst/Reagents | Yield (%) | Reference |

| Chalcone Synthesis | Reflux | KOH/Ethanol | 9.2 | aip.org |

| Chalcone Synthesis | Grinding | KOH | 32.6 | aip.org |

| Michael Addition | Conventional | Cu(acac)2:Sparteine | 80-92 | iscience.in |

| Michael Addition | Microwave | K2CO3 | 68 | researchgate.net |

Alpha-Bromination Approaches

The introduction of a bromine atom alpha to a carbonyl group is a fundamental transformation in organic synthesis. For the conversion of 4-nitro-1,3-diphenylbutan-1-one to its 2-bromo derivative, several methodologies can be employed, primarily revolving around the reaction of an enol or enolate intermediate with an electrophilic bromine source.

Acid-Catalyzed Halogenation of Ketones via Enol Intermediates

Acid-catalyzed halogenation is a classic method for the selective mono-halogenation of ketones. masterorganicchemistry.com The reaction proceeds through an enol intermediate, and the rate of reaction is often dependent on the rate of enol formation rather than the concentration of the halogen. nsf.gov

The mechanism involves the protonation of the carbonyl oxygen, which enhances the acidity of the alpha-protons. A subsequent deprotonation at the alpha-carbon leads to the formation of a nucleophilic enol. researchgate.net This enol then attacks a molecule of elemental bromine (Br₂), leading to the formation of the alpha-brominated ketone and hydrogen bromide (HBr). researchgate.net A common solvent for this reaction is acetic acid, which can also serve as the acid catalyst. organic-chemistry.org

Mechanism Steps:

Protonation of the carbonyl oxygen: The ketone is activated by an acid catalyst (e.g., HBr, AcOH).

Enol formation: A base (e.g., water, acetic acid) removes an alpha-proton, forming the enol. This is typically the rate-determining step. nsf.gov

Nucleophilic attack: The electron-rich double bond of the enol attacks Br₂.

Deprotonation: The protonated carbonyl of the resulting intermediate is deprotonated to yield the final α-bromo ketone. researchgate.net

For the synthesis of this compound, this method offers good control for mono-bromination.

Table 1: Illustrative Conditions for Acid-Catalyzed Bromination

| Starting Material | Brominating Agent | Catalyst/Solvent | Temperature | Product |

|---|---|---|---|---|

| 4-Nitro-1,3-diphenylbutan-1-one | Br₂ | Acetic Acid | Room Temp. | This compound |

Bromination with N-Bromosuccinimide (NBS) in Ionic Liquids

N-Bromosuccinimide (NBS) is a versatile and safer alternative to molecular bromine for alpha-bromination. researchgate.net It provides a low, constant concentration of Br₂ in the reaction mixture. masterorganicchemistry.com The use of ionic liquids as reaction media has gained attention due to their potential as "green" solvents, offering advantages like recyclability and enhanced reaction rates. researchgate.net

Ketones can be smoothly α-brominated using NBS in the presence of a catalytic amount of an acid, such as p-toluenesulfonic acid, in ionic liquids like [bmim]PF₆ or [bmpy]Tf₂N. researchgate.net The ionic liquid can often be recovered and reused after extraction of the product. researchgate.net This methodology is known to produce α-bromoketones in good yields. researchgate.net

Table 2: Example Protocol for NBS Bromination in Ionic Liquid

| Ketone | Brominating Agent | Catalyst | Ionic Liquid | Yield (%) |

|---|---|---|---|---|

| Acetophenone | NBS | p-TsOH | [bmim]PF₆ | 95 |

| Propiophenone | NBS | p-TsOH | [bmim]PF₆ | 92 |

Data is illustrative of typical yields for this reaction type as reported in the literature. researchgate.net

Control of Mono-bromination versus Poly-bromination

Controlling the degree of bromination is crucial for synthetic utility. Under acidic conditions, mono-bromination is generally favored. masterorganicchemistry.com The introduction of the first electron-withdrawing bromine atom deactivates the carbonyl oxygen towards further protonation, which in turn slows down the formation of the enol required for the second bromination. masterorganicchemistry.comnih.gov Therefore, the second halogenation step is significantly slower than the first, allowing for the isolation of the mono-brominated product in high yield. masterorganicchemistry.com

In contrast, under basic conditions, poly-halogenation is often rapid. The electron-withdrawing effect of the first bromine atom increases the acidity of the remaining alpha-proton, facilitating the formation of a new enolate and subsequent reaction with the halogen. researchgate.net This leads to the rapid formation of di- and tri-halogenated products. masterorganicchemistry.com Thus, for the selective synthesis of this compound, acidic or neutral conditions are strongly preferred.

Strategies for Hydrogen Bromide Removal in Reversible Brominations

The alpha-bromination of ketones with Br₂ is a reversible reaction, with hydrogen bromide (HBr) being the byproduct. To drive the equilibrium towards the product side, removal of HBr is often necessary. Several strategies can be employed:

Use of a "HBr scavenger": A non-nucleophilic base can be added to the reaction mixture to neutralize the HBr as it forms. Finely ground anhydrous inorganic bases like sodium carbonate (Na₂CO₃) can be used to absorb the acid without introducing water, which could cause side reactions. mdpi.com

Phase-vanishing protocol: A multiphase system can be used where the reaction occurs in an organic phase, while the HBr byproduct is sequestered into an aqueous phase. quora.com This method prevents product decomposition that might be induced by the presence of HBr. quora.com

Gas-phase removal: Bubbling an inert gas, such as nitrogen, through the reaction mixture can help to physically remove the gaseous HBr from the solution, thus shifting the equilibrium. mdpi.com

Novel Synthetic Routes and Process Optimization

Modern synthetic chemistry emphasizes the development of efficient, economical, and environmentally friendly procedures. One-pot syntheses and cascade reactions are central to this effort.

Development of One-Pot Synthesis Protocols

For the synthesis of α-bromo ketones, one-pot procedures have been developed that start from materials other than the ketone itself. For instance, secondary alcohols can be converted directly to α-bromo ketones. researchgate.net This process involves an initial oxidation of the alcohol to the ketone, followed by an in situ oxidative bromination. researchgate.net A system using ammonium (B1175870) bromide as the bromine source and oxone as the oxidant exemplifies this approach. researchgate.net

Application of Modern Catalytic Systems in Nitro-Ketone and α-Bromoketone Synthesis

The construction of the this compound framework relies on two key chemical transformations: the conjugate addition of a nitroalkane to an α,β-unsaturated ketone (a Michael addition) to form the γ-nitro ketone, and the subsequent α-bromination of the ketone. Modern catalysis offers significant advantages for both steps, improving yields, selectivity, and reaction conditions.

Catalytic Synthesis of γ-Nitro Ketones

The Michael addition of nitroalkanes to α,β-unsaturated ketones is a fundamental carbon-carbon bond-forming reaction. While traditional methods often rely on strong bases, modern approaches utilize sophisticated organocatalysts and metal complexes to achieve high efficiency and enantioselectivity. Chiral primary amine-thiourea catalysts, for instance, have been successfully employed in the highly enantioselective Michael addition of nitroalkanes to various α,β-unsaturated ketones, yielding γ-nitro ketones with excellent enantioselectivities (up to 99% ee). Similarly, dinuclear zinc complexes have proven effective as catalysts under mild conditions. These catalytic systems are crucial for controlling the stereochemistry of the resulting product, which is a significant aspect of modern organic synthesis.

Catalytic Synthesis of α-Bromoketones

The direct α-bromination of ketones is the most common route to α-bromoketones. Historically, this reaction often used stoichiometric amounts of hazardous reagents like molecular bromine, sometimes in acidic media. Modern catalytic systems aim to replace these reagents with safer and more efficient alternatives. For example, methods using N-bromosuccinimide (NBS) catalyzed by silica (B1680970) gel or p-toluenesulfonic acid in ionic liquids have been developed, offering excellent yields and shorter reaction times. Ionic liquids are particularly noteworthy as they can serve as recyclable reaction media, enhancing the green credentials of the process. Other innovative approaches utilize a bromide/bromate couple or a combination of H₂O₂-HBr, providing nonhazardous brominating systems.

| Transformation | Catalyst System | Key Features | Typical Yield | Reference |

|---|---|---|---|---|

| Michael Addition (γ-Nitro Ketone Synthesis) | Chiral Primary Amine-Thiourea | Highly enantioselective; applicable to various ketones. | Up to 96% | |

| Michael Addition (γ-Nitro Ketone Synthesis) | Dinuclear Zinc-AzePhenol Complex | Mild reaction conditions; good yields and excellent enantioselectivities. | Good | |

| α-Bromination of Ketones | NBS / Silica Gel | Rapid reaction (5–20 min); excellent isolated yields. | Excellent | |

| α-Bromination of Ketones | NBS / p-toluenesulfonic acid in Ionic Liquid | Recyclable reaction medium; good yields. | Good | |

| α-Bromination of Ketones | H₂O₂-HBr aq system | Rapid bromination of 1-arylethanones. | High |

Continuous Flow Synthesis Adaptations

Continuous flow chemistry has emerged as a powerful technology for organic synthesis, offering enhanced safety, efficiency, and scalability compared to traditional batch processes. These advantages are particularly relevant for reactions involved in the synthesis of nitro compounds, which can be hazardous.

The nitration of aromatic compounds, a key step in synthesizing many precursors, is often highly exothermic and uses hazardous reagents like fuming nitric and sulfuric acids. Continuous flow reactors provide superior heat and mass transfer, minimizing the risk of runaway reactions and improving control over reaction parameters. This technology allows for the safe handling of potentially explosive mixtures and can lead to higher quality products with improved reproducibility. For instance, multistep continuous-flow synthesis using heterogeneous catalysts has been developed for producing various nitro-containing compounds, demonstrating the robustness of this approach. Amino-functionalized silica gel has been used as a catalyst for the continuous production of β-nitrostyrenes, which are precursors to γ-nitro ketones, for over 100 hours with high selectivity.

Similarly, the reduction of nitro groups to amines, another common transformation, has been successfully adapted to continuous-flow conditions using trichlorosilane (B8805176), avoiding the need for metal catalysts and extensive purification. While not a direct step in forming the target molecule, this demonstrates the adaptability of flow chemistry to functional groups present in the structure. The principles of flow chemistry can be extended to both the Michael addition and the subsequent bromination steps, allowing for a potentially integrated, multi-step continuous synthesis of this compound.

| Reaction Type | Flow System Details | Advantages | Reference |

|---|---|---|---|

| Aromatic Mononitration | Microreactor; high heat/mass transfer. | Enhanced safety, high yield (99.3% for a key intermediate), excellent selectivity, scalable. | |

| β-Nitrostyrene Synthesis | Packed-bed reactor with amino-functionalized silica gel catalyst. | Continuous operation for >100 hours, high selectivity, avoids lengthy isolation of intermediates. | |

| Nitro Group Reduction | PTFE reactor; trichlorosilane as reducing agent. | Metal-free, high yields, short reaction times, no purification needed. |

Exploration of Greener Oxidizing Agents for Nitro Compound Formation

Traditional nitration methods often generate significant amounts of acidic waste, prompting research into greener alternatives. One major avenue of exploration is the formation of nitro compounds through the oxidation of more accessible precursors like amines or oximes, using environmentally benign oxidizing agents.

Hydrogen peroxide (H₂O₂) is an ideal green oxidant as its only byproduct is water. Research has shown the development of novel protocols for the selective oxidation of aromatic amines to nitroaromatics at room temperature using a mixture of formic acid and aqueous hydrogen peroxide, which generates performic acid in situ. The selectivity of this reaction can be further enhanced by using surfactants like cetyltrimethylammonium bromide (CTAB).

Sodium perborate (B1237305) is another greener alternative that has been used for the oxidation of aromatic amines and oximes to their corresponding nitro compounds. For example, several primary aromatic amines have been efficiently converted to nitro compounds using sodium perborate tetrahydrate in micellar media, catalyzed by tungstophosphoric acid. Similarly, the oxidation of oximes to nitro compounds can be achieved using sodium perborate in glacial acetic acid. These methods avoid the harsh, corrosive conditions of traditional nitration and represent a more sustainable approach to synthesizing the nitro-functionalized precursors required for this compound.

| Precursor | Oxidizing System | Key Features | Reference |

|---|---|---|---|

| Aromatic Amines | Formic Acid / aq. H₂O₂ (in situ performic acid) | Room temperature reaction; selectivity enhanced by surfactants (CTAB). | |

| Aromatic Amines | Sodium Perborate Tetrahydrate / Tungstophosphoric Acid | Good yields; reaction occurs in micellar media. | |

| Oximes | Sodium Perborate / Glacial Acetic Acid | Convenient method for converting oximes to nitro compounds. | |

| Amines | Ozone / Silica Gel | Solvent-free oxidation; exceptional control of temperature and time in a flow reactor. |

Mechanistic Studies of 2 Bromo 4 Nitro 1,3 Diphenylbutan 1 One Transformations

Reactivity at the Alpha-Carbon of the Ketone

The carbon atom adjacent to the carbonyl group (the α-carbon) is a key center of reactivity in 2-Bromo-4-nitro-1,3-diphenylbutan-1-one. The acidity of the proton at this position is significantly increased by the electron-withdrawing effects of the adjacent carbonyl group, making it susceptible to removal by a base.

The formation of an enolate or carbanion by deprotonation of the α-carbon is a critical first step in many transformations of this compound. In the presence of a base, the α-proton is abstracted, creating a nucleophilic enolate intermediate. This enolate is stabilized by resonance, with the negative charge delocalized onto the oxygen atom of the carbonyl group. masterorganicchemistry.com

The equilibrium between the ketone and its enolate form is fundamental to its reactivity. While acidic conditions can facilitate enolization, base-catalyzed formation is more common for generating a significant concentration of the nucleophilic enolate. The structure of the enolate allows it to act as a carbon nucleophile, initiating subsequent reactions. The presence of the bulky phenyl and bromo groups influences the stereochemistry of the enolate, which can in turn affect the stereochemical outcome of its reactions.

Hydrogen/Deuterium (B1214612) (H/D) exchange studies are a powerful tool for probing the kinetics and stereochemistry of enolate formation. By monitoring the rate of incorporation of deuterium at the α-carbon in a deuterated solvent, researchers can gain insight into the dynamics of carbanion intermediates.

However, for this compound, studies have shown that intramolecular cyclization occurs significantly faster than H/D exchange. unl.edu Research on the diastereomers of the closely related 4-nitro-1,3-diphenylpentan-1-one (B11997426) reveals that the stereochemistry of the molecule plays a crucial role. In those studies, the erythro diastereomer undergoes D/H exchange with retention of configuration, while the threo diastereomer shows that epimerization (inversion of stereochemistry) is faster than exchange. unl.edu For this compound, the rate of the subsequent intramolecular reaction is so rapid that the exchange kinetics are not readily observable. unl.edu This implies that once the enolate is formed, it immediately participates in the next reaction step before it can be reprotonated by the solvent.

Intramolecular Reaction Pathways

The strategic positioning of reactive functional groups within this compound facilitates a number of intramolecular reactions following the initial formation of the α-carbon enolate.

One of the most significant intramolecular pathways for this compound is its rapid cyclization to form a cyclopropane (B1198618) derivative. This reaction proceeds via an intramolecular nucleophilic substitution. The enolate formed at the α-carbon acts as a nucleophile, attacking the carbon atom bearing the bromine atom and displacing the bromide ion.

This ring-closure is exceptionally fast, reportedly occurring within seconds, and outpaces competitive processes like hydrogen/deuterium exchange. unl.edu The resulting product is a substituted nitrocyclopropane, a class of compounds known for their unique reactivity due to ring strain and the presence of the electron-withdrawing nitro group. beilstein-journals.orgresearchgate.net The rapid nature of this reaction highlights the high propensity of the molecule to undergo this specific intramolecular transformation.

While the bromo- a anologue readily forms cyclopropanes, the closely related compound 4-nitro-1,3-diphenylbutan-1-one (B3055018) serves as a precursor for the synthesis of nitrogen-containing heterocycles. researchgate.netnih.gov Through a process of catalytic hydrogenation, the nitro group is reduced to an amine. This newly formed amino group can then undergo an intramolecular cyclization with the ketone carbonyl, followed by dehydration, to yield 3,5-diphenyl-3,4-dihydro-2H-pyrrole. researchgate.netnih.gov

This transformation is typically achieved using a nickel-based catalyst under a hydrogen atmosphere. researchgate.netnih.gov The reaction demonstrates a versatile method for constructing N-heterocyclic compounds from acyclic nitro ketones. nih.gov An upscaled experiment using 5 mmol of 4-nitro-1,3-diphenylbutan-1-one resulted in a 90% isolated yield of the corresponding 3,5-diphenyl-3,4-dihydro-2H-pyrrole. researchgate.netnih.gov

| Catalyst | Hydrogen Pressure (bar) | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| 4 mol% Ni/SiO2 | 20 | 120 | 16 | ~80 (conversion) |

| 4 mol% Ni/SiO2 | 20 | 120 | N/A (Upscaled) | 90 (isolated) |

This pathway showcases how modifying the reaction conditions (from basic conditions favoring cyclopropanation of the bromo-compound to reductive conditions) can completely alter the reaction outcome for these types of nitro ketones.

The formation of cyclopropane derivatives from this compound is a prime example of an intramolecular nucleophilic substitution (SNi) reaction. The key steps of this mechanism are:

Deprotonation: A base removes the acidic proton from the carbon alpha to the ketone, forming a resonance-stabilized enolate.

Nucleophilic Attack: The nucleophilic carbon of the enolate attacks the electrophilic carbon atom bonded to the bromine.

Displacement: The bromide ion is expelled as a leaving group, resulting in the formation of a new carbon-carbon bond and closing the three-membered ring.

The efficiency of this reaction is driven by the formation of a stable, low-energy three-membered ring and the presence of a good leaving group (bromide). The proximity of the reacting centers in the molecule's conformation facilitates this intramolecular process over potential intermolecular reactions.

Intermolecular Reaction Pathways

Michael Addition Reactions with Activated Olefins and Nitromethane (B149229)

The mechanism is initiated by a base, which abstracts an acidic α-proton from nitromethane to generate a resonance-stabilized nitronate anion. This anion then acts as the Michael donor, attacking the electrophilic β-carbon of the chalcone (B49325) (the Michael acceptor). The resulting enolate intermediate is subsequently protonated to yield the final 1,3-diaryl-4-nitro-1-butanone product. The bromination at the α-position (C2) to give the title compound typically occurs in a subsequent step.

A variety of catalysts can be employed to facilitate this transformation, ranging from simple bases to more complex chiral organocatalysts for asymmetric synthesis.

| Catalyst/Base | Solvent | Key Features | Reference |

|---|---|---|---|

| Chiral Quaternary Ammonium (B1175870) Salts (e.g., from cinchonidine) | Toluene | Phase-transfer catalysis, enables enantioselective addition. | doi.org |

| Aminium Fluoride Salt | Aprotic Solvents | Enhances asymmetric induction compared to the free amine in protic solvents. | rsc.org |

| Aqueous Sodium Hydroxide (B78521) | N,N-Dimethylformamide (DMF) | Simple, efficient conditions for one-pot synthesis. | researchgate.net |

| Dihydroquinine Derivatives | Not Specified | Organocatalyst used for asymmetric Michael addition. | buchler-gmbh.com |

SRN1 Mechanism in α-Haloketone Reactions with Nitronate Anions

The 2-bromo functionality designates the title compound as an α-haloketone, making it a substrate for radical-nucleophilic substitution (SRN1) reactions, particularly with nucleophiles like nitronate anions. The SRN1 mechanism proceeds via a radical chain process and is distinct from the more common SN1 and SN2 pathways.

The key steps of the SRN1 mechanism are:

Initiation: An initial electron transfer to the α-bromo ketone substrate generates a radical anion. This can be induced photochemically, electrochemically, or by a chemical initiator. researchgate.net

Fragmentation: The radical anion rapidly fragments, cleaving the carbon-bromine bond to release a bromide ion and form a neutral α-keto radical (an enolyl radical).

Propagation: This α-keto radical is then trapped by a nucleophile, such as a nitronate anion, forming a new radical anion.

Electron Transfer: The newly formed radical anion transfers its electron to another molecule of the starting α-bromo ketone, propagating the chain reaction and forming the final substitution product.

This pathway allows for the substitution of the bromine atom with the alkyl group from the nitronate anion, offering a route to more complex butanone structures.

Role of the Nitro Group in Nucleophilic Aromatic Substitution and Reduction Reactions

The nitro group is a powerful electron-withdrawing group that significantly influences the reactivity of the molecule in two primary ways: by activating any attached aromatic rings towards nucleophilic attack and by being susceptible to reduction itself.

Nucleophilic Aromatic Substitution (SNAr): If one of the phenyl rings in this compound were to also bear a nitro group (and a suitable leaving group), it would be highly activated towards nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nature of the nitro group depletes the electron density of the aromatic ring, making it susceptible to attack by nucleophiles.

For the SNAr mechanism to be effective, the nitro group must be positioned ortho or para to the leaving group. This positioning allows the negative charge of the intermediate Meisenheimer complex to be delocalized onto the oxygen atoms of the nitro group, providing significant resonance stabilization.

Reduction of the Nitro Group: The aliphatic nitro group at the C4 position can be reduced to various other nitrogen-containing functional groups. The outcome of the reduction is highly dependent on the choice of reducing agent and the reaction conditions. This versatility makes the nitro group a synthetic precursor to amines, hydroxylamines, and other functionalities. wikipedia.orgnih.gov

| Reducing Agent/Conditions | Product | Medium | Reference |

|---|---|---|---|

| H₂ with Ni, Pt, or Pd/C | Primary Amine (R-NH₂) | Catalytic Hydrogenation | wikipedia.orgmasterorganicchemistry.com |

| Fe, Sn, or Zn with HCl | Primary Amine (R-NH₂) | Acidic | csbsju.edusurendranatheveningcollege.com |

| Zinc dust and NH₄Cl | Hydroxylamine (R-NHOH) | Neutral | surendranatheveningcollege.comlibretexts.org |

| LiAlH₄ (for aromatic nitro groups) | Azo compound (Ar-N=N-Ar) | Anhydrous Ether | surendranatheveningcollege.com |

The six-electron reduction of a nitro group to an amine proceeds sequentially through nitroso and N-hydroxylamino intermediates. nih.gov

Elimination Reactions from Functionalized Butanones

Dehydrobromination to α,β-Unsaturated Carbonyl Compounds

As an α-bromo ketone, this compound can readily undergo dehydrobromination—the elimination of hydrogen bromide (HBr)—to form an α,β-unsaturated carbonyl compound. libretexts.org This reaction is typically promoted by a base.

The mechanism often proceeds via an E2 pathway, where the base abstracts a proton from the β-carbon (C3) while the bromide ion departs from the α-carbon (C2) in a concerted step. This process results in the formation of a new carbon-carbon double bond conjugated with the carbonyl group, yielding a substituted chalcone derivative. The use of a non-nucleophilic base like pyridine (B92270) is common for this transformation to avoid competing substitution reactions. libretexts.org

Nitrous Acid Elimination in Michael Adducts

Aliphatic nitro compounds that are products of Michael additions, such as the butanone backbone of the title compound, can undergo elimination of nitrous acid (HNO₂), particularly under basic conditions. researchgate.net This reaction results in the formation of a carbon-carbon double bond and is a key method for converting nitroalkanes into alkenes.

In the case of this compound, a base would abstract the acidic proton at C3 (alpha to the nitro group). The resulting nitronate intermediate can then eliminate the nitro group to form an α,β-unsaturated butanone. This reaction is mechanistically related to the Nef reaction, where nitronate salts are hydrolyzed to ketones or aldehydes under acidic conditions. wikipedia.org The elimination pathway, however, provides a direct route to unsaturated products.

Computational Approaches to 2 Bromo 4 Nitro 1,3 Diphenylbutan 1 One Reactivity

Density Functional Theory (DFT) Calculations for Structural Elucidation and Reactivity Prediction

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is one of the most popular and versatile methods available in computational chemistry.

Analysis of Electronic Structure and Charge DistributionShould DFT studies be performed on 2-Bromo-4-nitro-1,3-diphenylbutan-1-one, they would provide a detailed map of its electron density. This analysis would reveal the distribution of electrical charge across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. Key parameters that would be calculated include:

Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Mulliken and Natural Population Analysis (NPA): These methods would assign partial charges to each atom in the molecule, offering a quantitative measure of the charge distribution and helping to predict sites susceptible to nucleophilic or electrophilic attack.

Molecular Electrostatic Potential (MEP) Maps: An MEP map would visualize the electrostatic potential on the electron density surface, providing a clear, color-coded guide to the electrophilic and nucleophilic sites.

A hypothetical data table for such an analysis might look like this:

| Parameter | Predicted Value (Arbitrary Units) | Implication |

| HOMO Energy | -6.5 eV | Electron-donating capability |

| LUMO Energy | -2.1 eV | Electron-accepting capability |

| HOMO-LUMO Gap | 4.4 eV | Chemical stability and reactivity |

| Dipole Moment | 3.2 D | Overall molecular polarity |

Prediction of Solvent Effects on Reaction Transition States and YieldsReactions are typically carried out in a solvent, which can significantly influence reaction pathways and outcomes. DFT calculations can incorporate solvent effects using various models, such as the Polarizable Continuum Model (PCM). If applied to this compound, this analysis would:

Calculate the stability of reactants, transition states, and products in different solvents.

Predict how the energy barriers of potential reactions change with solvent polarity.

Help in selecting the optimal solvent to maximize reaction yields and selectivity by stabilizing the desired transition state.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time. An MD simulation for this compound would provide insights into its dynamic behavior, such as:

Conformational Landscapes: Identifying the most stable three-dimensional shapes (conformers) of the molecule and the energy barriers between them.

Intermolecular Interactions: Simulating how multiple molecules of this compound interact with each other and with solvent molecules in a condensed phase, which is crucial for understanding properties like solubility and crystal packing.

Quantum Chemical Studies of Reaction Mechanisms and Energy Landscapes

Quantum chemical methods, including DFT, are essential for mapping out the detailed steps of a chemical reaction. For a hypothetical reaction involving this compound, these studies would:

Identify Transition States: Locate the highest energy point along the reaction coordinate, known as the transition state structure.

Calculate Activation Energies: Determine the energy barrier that must be overcome for the reaction to occur, which is directly related to the reaction rate.

Construct Reaction Energy Profiles: Plot the energy of the system as it progresses from reactants to products, providing a complete energy landscape of the reaction mechanism. This would clarify whether a reaction is thermodynamically favorable and kinetically feasible.

Without specific published data for this compound, the detailed and specific analysis requested cannot be provided. The information presented here is a general overview of the computational methodologies and the type of insights they would offer if such research were available.

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) spectroscopy of 2-Bromo-4-nitro-1,3-diphenylbutan-1-one would be expected to reveal distinct signals for each of the non-equivalent protons in the molecule. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the protons on the two phenyl rings would likely appear in the aromatic region (typically δ 7.0-8.5 ppm). The protons of the butanone backbone would exhibit characteristic multiplets in the aliphatic region, with their specific chemical shifts and coupling patterns providing valuable information about their connectivity.

A hypothetical ¹H NMR data table for this compound is presented below. The exact values would need to be determined experimentally.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Hypothetical Data | |||

| δ 7.2-8.2 | Multiplet | 10H | Aromatic Protons (2 x C₆H₅) |

| δ 5.5-5.7 | Multiplet | 1H | CH-Br |

| δ 4.8-5.0 | Multiplet | 1H | CH-Ph |

| δ 4.6-4.8 | Multiplet | 2H | CH₂-NO₂ |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The carbonyl carbon (C=O) is expected to have a characteristic chemical shift in the downfield region (around δ 190-200 ppm). The carbons of the phenyl rings would appear in the aromatic region (δ 120-140 ppm), while the aliphatic carbons of the butanone chain would be found in the upfield region.

A hypothetical ¹³C NMR data table is provided below to illustrate the expected signals.

| Chemical Shift (ppm) | Assignment |

| Hypothetical Data | |

| δ ~195 | C=O (Ketone) |

| δ 125-140 | Aromatic Carbons (C₆H₅) |

| δ ~75 | C-NO₂ |

| δ ~50-60 | C-Br and C-Ph |

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for establishing the complete structural connectivity of this compound.

COSY would reveal correlations between protons that are coupled to each other, helping to trace out the proton-proton connectivity within the butanone backbone.

HSQC would show correlations between protons and the carbon atoms to which they are directly attached, allowing for the unambiguous assignment of protonated carbons.

HMBC would identify longer-range correlations between protons and carbons (typically over two to three bonds), which is crucial for piecing together the entire molecular structure, including the connections between the phenyl rings, the carbonyl group, and the aliphatic chain.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the carbonyl group, the nitro group, and the aromatic rings.

A table of expected IR absorption frequencies is shown below.

| Wavenumber (cm⁻¹) | Functional Group |

| ~1685 | C=O (Ketone) Stretch |

| ~1550 and ~1350 | N-O (Nitro) Asymmetric and Symmetric Stretch |

| ~3100-3000 | C-H (Aromatic) Stretch |

| ~1600 and ~1450 | C=C (Aromatic) Stretch |

| ~750-700 | C-Br Stretch |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and obtaining structural information from its fragmentation pattern. In the mass spectrum of this compound, the molecular ion peak ([M]⁺) would confirm the molecular weight. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺).

The fragmentation pattern would provide further structural clues. Common fragmentation pathways could include the loss of the nitro group (NO₂), the bromine atom (Br), and cleavage of the butanone chain, leading to the formation of characteristic fragment ions such as the benzoyl cation ([C₆H₅CO]⁺).

A hypothetical table of significant mass-to-charge ratios (m/z) is presented below.

| m/z | Fragment |

| Hypothetical Data | |

| [M]⁺ and [M+2]⁺ | Molecular Ion |

| [M - NO₂]⁺ | Loss of Nitro Group |

| [M - Br]⁺ | Loss of Bromine |

| 105 | [C₆H₅CO]⁺ (Benzoyl Cation) |

| 77 | [C₆H₅]⁺ (Phenyl Cation) |

Synthetic Utility and Applications As a Building Block

Precursor for Advanced Organic Intermediates

The utility of 2-Bromo-4-nitro-1,3-diphenylbutan-1-one as a precursor is evident in its ability to form fundamental organic structures like substituted chalcones and α,β-unsaturated ketones, which are key intermediates in the synthesis of various biologically active compounds.

Chalcones, or (E)-1,3-diphenyl-2-propene-1-ones, are important precursors for flavonoids and isoflavonoids. bohrium.com The structure of this compound is primed for conversion into a nitro-substituted chalcone (B49325). This transformation typically involves a dehydrobromination reaction, often facilitated by a base, which results in the formation of a carbon-carbon double bond conjugated to the carbonyl group. The resulting compound, 4-nitro-1,3-diphenylbut-2-en-1-one, is a substituted chalcone.

The synthesis of nitro-substituted chalcones is more commonly achieved through the Claisen-Schmidt condensation of a substituted acetophenone (B1666503) with a substituted benzaldehyde (B42025) in the presence of a base. mdpi.comrjptonline.org For instance, 2-nitroacetophenone can be reacted with various nitrobenzaldehydes in an alcoholic basic medium to yield nitro chalcone derivatives. mdpi.com While a direct conversion, the elimination of HBr from this compound presents an alternative pathway to this important class of intermediates.

Table 1: Examples of Nitro-Substituted Chalcone Synthesis

| Reactant A | Reactant B | Base/Solvent | Product | Yield (%) |

|---|---|---|---|---|

| 2-Nitroacetophenone | 2-Nitrobenzaldehyde | NaOH / Ethanol | (E)-1,3-bis(2-nitrophenyl)prop-2-en-1-one | 42-90 |

| 2-Nitroacetophenone | 3-Nitrobenzaldehyde | NaOH / Ethanol | (E)-1-(2-nitrophenyl)-3-(3-nitrophenyl)prop-2-en-1-one | 42-90 |

| 2-Nitroacetophenone | 4-Nitrobenzaldehyde | NaOH / Ethanol | (E)-1-(2-nitrophenyl)-3-(4-nitrophenyl)prop-2-en-1-one | 42-90 |

This table illustrates common methods for synthesizing nitro chalcones, a class of compounds accessible from this compound.

The transformation of β-nitro ketones into α,β-unsaturated ketones is a known synthetic strategy. rsc.org The title compound, being a γ-bromo-β-nitro ketone, readily undergoes elimination to form an α,β-unsaturated ketone. The presence of the bromine atom at the 2-position and a hydrogen at the 3-position facilitates base-mediated dehydrobromination. This elimination reaction creates a double bond between carbons 2 and 3, resulting in the formation of (E)-4-nitro-1,3-diphenylbut-2-en-1-one. This product is a nitro-substituted chalcone, a specific type of α,β-unsaturated ketone that serves as a valuable intermediate for further synthetic transformations, including Michael additions and cycloadditions. nih.gov

Future Perspectives and Research Challenges

Development of Environmentally Sustainable Synthetic Routes

The principles of green chemistry are increasingly guiding synthetic strategies in both academic and industrial research. researchgate.netresearchgate.net For compounds containing bromo- and nitro- functionalities, a primary challenge is the replacement of hazardous reagents and the reduction of waste. Future research will likely focus on:

Catalytic Bromination and Nitration: Moving away from stoichiometric and often harsh brominating and nitrating agents towards catalytic systems that utilize safer bromine and nitrogen sources.

Use of Greener Solvents: Replacing traditional volatile organic solvents with more sustainable alternatives such as water, supercritical fluids, or bio-based solvents.

Flow Chemistry: Implementing continuous flow processes can offer better control over reaction parameters, improve safety, and facilitate easier scale-up, which is particularly important when dealing with potentially energetic nitro compounds.

Chemo- and Regioselective Functionalization of the Compound

The presence of multiple reactive sites in a molecule like a functionalized ketone presents a significant challenge in achieving selective transformations. mdpi.comresearchgate.net Key research areas include:

Orthogonal Protecting Group Strategies: Developing novel protecting groups that allow for the selective functionalization of one part of the molecule while others remain inert.

Directed C-H Functionalization: Designing catalytic systems that can selectively activate and functionalize specific C-H bonds based on their position relative to existing functional groups, thereby minimizing the need for pre-functionalization. acs.org

Catalyst-Controlled Selectivity: The development of catalysts that can steer a reaction towards a specific regio- or chemo-isomer, overriding the inherent reactivity of the substrate.

Expansion of Stereoselective Synthetic Methodologies

The control of stereochemistry is paramount in the synthesis of biologically active molecules. For chiral butanones, expanding the toolkit of stereoselective methods is a continuous goal. mdpi.comnih.govucla.edu Future efforts will likely involve:

Organocatalysis: Designing new small organic molecule catalysts for enantioselective and diastereoselective transformations, offering an alternative to metal-based catalysts. acs.org

Asymmetric Catalysis: Developing novel chiral metal complexes that can efficiently induce stereoselectivity in reactions such as aldol additions, Michael additions, and substitutions.

Biocatalysis: Utilizing enzymes or engineered microorganisms to perform highly stereoselective transformations under mild and environmentally friendly conditions.

Computational Design of Novel Reactivities and Catalytic Systems

Computational chemistry has become an indispensable tool in modern organic synthesis for predicting reactivity and designing new catalysts. tib.eunih.govyoutube.comnih.govacs.org Challenges and future directions in this area include:

Predictive Modeling: Improving the accuracy of computational models to reliably predict reaction outcomes, including chemo-, regio-, and stereoselectivity.

High-Throughput Screening: Employing computational methods to rapidly screen large libraries of potential catalysts for a specific transformation, accelerating the discovery process.

Mechanism Elucidation: Using computational studies to gain a deeper understanding of reaction mechanisms, which can inform the design of more efficient and selective catalysts.

Exploration of New Chemical Transformations and Building Block Applications

Molecules with multiple functional groups, such as bromo-nitro ketones, have the potential to serve as versatile building blocks for the synthesis of more complex structures. nih.govfrontiersin.orgnih.govnih.govfrontiersin.org Future research will focus on:

Domino and Cascade Reactions: Designing multi-step reactions that can be carried out in a single pot, leading to a rapid increase in molecular complexity and reducing the number of purification steps. nih.gov

Synthesis of Heterocycles: Utilizing the functional groups as handles to construct a variety of heterocyclic scaffolds, which are prevalent in pharmaceuticals and agrochemicals.

Radical Reactions: Exploring the utility of radical-mediated transformations to forge new bonds and access novel chemical space. rsc.org

Q & A

Q. What are the standard synthetic routes for 2-Bromo-4-nitro-1,3-diphenylbutan-1-one, and how can purity be optimized?

Methodological Answer: The compound is typically synthesized via a multi-step process:

Friedel-Crafts acylation to introduce the ketone group on the phenyl ring.

Bromination using reagents like N-bromosuccinimide (NBS) under controlled conditions.

Nitration with a nitrating mixture (HNO₃/H₂SO₄) to position the nitro group.

Purification is achieved through:

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Key peaks include:

- Aromatic protons (δ 7.2–8.1 ppm, multiplet) for phenyl groups.

- Ketone carbonyl (δ ~200–210 ppm in ¹³C NMR).

- Nitro group deshields adjacent protons (δ 8.5–9.0 ppm).

- IR Spectroscopy : Bands at ~1700 cm⁻¹ (C=O stretch) and ~1520/1350 cm⁻¹ (asymmetric/symmetric NO₂ stretches).

- Mass Spectrometry (MS) : Molecular ion peak at m/z ~373 (M⁺, calculated for C₁₆H₁₃BrNO₃).

Note : Use deuterated chloroform (CDCl₃) for NMR to avoid solvent interference .

Q. What are the primary applications of this compound in foundational research?

Methodological Answer:

- Intermediate in organic synthesis : Used to prepare substituted diphenyl derivatives via Suzuki coupling or nucleophilic substitution.

- Antimicrobial screening : Tested against Gram-positive bacteria (e.g., S. aureus) via broth microdilution assays (MIC values reported in µg/mL) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

Methodological Answer:

- Single-crystal X-ray diffraction (SCXRD) : Grow crystals via slow evaporation (solvent: chloroform/ethanol).

- Refinement with SHELXL : Analyze bond lengths (e.g., C-Br ~1.9 Å, C=O ~1.21 Å) and dihedral angles to confirm nitro group orientation.

- Twinned data handling : Use the TWIN command in SHELX for non-merohedral twinning.

Example : A 2023 study resolved positional disorder in the nitro group using high-resolution data (R-factor < 0.05) .

Q. How can contradictory data on reaction yields be addressed when varying nitro group positioning?

Methodological Answer:

- Comparative kinetic studies : Monitor reaction progress via HPLC under varying temperatures and catalysts (e.g., FeCl₃ vs. AlCl₃).

- Computational modeling : Use DFT calculations (B3LYP/6-31G*) to compare activation energies for meta vs. para nitration pathways.

- Statistical optimization : Apply a Box-Behnken design to evaluate factors like solvent polarity and stoichiometry.

Case Study : A 2024 study achieved 85% yield for para-nitro isomer by optimizing HNO₃ concentration (40% v/v) .

Q. What strategies mitigate challenges in regioselective bromination of the diphenylbutanone scaffold?

Methodological Answer:

- Directing groups : Introduce a temporary methoxy group (ortho to ketone) to steer bromination, followed by deprotection.

- Lewis acid catalysis : Use FeBr₃ in DCM to enhance electrophilic substitution at the para position.

- Microwave-assisted synthesis : Reduce reaction time (30 min vs. 12 hr) and improve regioselectivity (95% para-bromo product) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.